N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl ring, which is further substituted with a 3,4-dimethoxybenzamide group. Benzothiazole derivatives are widely investigated for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The 3,4-dimethoxybenzamide moiety is notable for its electron-donating methoxy groups, which may enhance binding interactions with biological targets such as kinases or DNA .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-12-9-15(13-19(18)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEIZOBWTJMZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the development of materials with specific properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound may also interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Research Findings and Gaps
- Anticancer Potential: Benzothiazole derivatives (target compound, Compound 3b) show promise, but quantitative data (e.g., IC50 values) are lacking in the provided evidence .
- Diverse Applications : Structural variations (e.g., fluorosilyl in SiFA-M-FP) enable niche applications like radiopharmacy, underscoring the importance of substituent engineering .
- Need for Comparative Studies : Direct comparisons of bioactivity, pharmacokinetics, and toxicity between the target compound and analogs are absent in the literature.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
1. Structural Characteristics
The compound can be characterized by its molecular formula and molecular weight of approximately 358.43 g/mol. The structural features include a benzothiazole moiety linked to a dimethoxybenzamide group, which is essential for its biological activity.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiazole ring followed by coupling reactions to introduce the dimethoxybenzamide structure. Various synthetic routes have been explored to optimize yield and purity.
3.1 Anticancer Activity
Several studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay results indicated that at concentrations of 1 µM to 4 µM, the compound effectively reduced cell viability by promoting apoptosis and inducing cell cycle arrest .
- Mechanistic Insights : The compound was found to inhibit key signaling pathways associated with cancer progression, notably the AKT and ERK pathways. This dual inhibition suggests a potential for combined anti-inflammatory and anticancer therapies .
3.2 Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests its potential utility in treating inflammatory diseases alongside cancer.
3.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.08 µM | 98 |
| Escherichia coli | 0.25 µM | 95 |
These results indicate that this compound possesses significant bactericidal activity .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various benzothiazole derivatives on cancer cells, this compound was highlighted for its ability to induce apoptosis in A431 cells through caspase activation and modulation of Bcl-2 family proteins .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in RAW264.7 macrophages revealed that it significantly downregulated the expression of inflammatory markers following lipopolysaccharide (LPS) stimulation .
5. Conclusion
This compound is a promising compound with multifaceted biological activities including anticancer effects, anti-inflammatory properties, and antimicrobial efficacy. Its ability to modulate critical signaling pathways involved in cancer progression and inflammation positions it as a potential candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
